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Compound of Interest

Compound Name: 1-(2-Iodoethyl)-4-octylbenzene

Cat. No.: B019508 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the spectroscopic data for 1-(2-
Iodoethyl)-4-octylbenzene (CAS No: 162358-07-8), a key intermediate in the synthesis of

various organic compounds.[1][2][3][4] The guide includes detailed tables of nuclear magnetic

resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside the experimental

protocols for its synthesis and spectroscopic analysis.

Chemical and Physical Properties
1-(2-Iodoethyl)-4-octylbenzene is an organic compound with the molecular formula C16H25I.

[1][2] It typically presents as a clear, colorless, or pale yellow oil.[2][3]
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Property Value Reference

CAS Number 162358-07-8 [1][2][3]

Molecular Formula C16H25I [1][2]

Molecular Weight 344.28 g/mol [1][2]

Appearance Clear Colourless Oil [2][3]

Density ~1.261 g/cm³ [3][5]

Boiling Point
367.9 °C at 760 mmHg

(Predicted)
[3][5]

Storage
Keep in a dark place, sealed in

dry, room temperature or 2-8°C
[2][4]

Spectroscopic Data
The following sections provide the expected spectroscopic data for 1-(2-Iodoethyl)-4-
octylbenzene based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

Solvent: CDCl₃, Frequency: 400 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.klivon.com/product/162358-07-8--1-2-iodoethyl-4-octylbenzene--2672
https://www.pharmaffiliates.com/en/162358-07-8-2-4-octylphenyl-1-iodoethane-pa0655860.html
https://www.hsppharma.com/apis-and-intermediates/1-2-iodoethyl-4-octylbenzene-cas-162358-07-8.html
https://www.klivon.com/product/162358-07-8--1-2-iodoethyl-4-octylbenzene--2672
https://www.pharmaffiliates.com/en/162358-07-8-2-4-octylphenyl-1-iodoethane-pa0655860.html
https://www.klivon.com/product/162358-07-8--1-2-iodoethyl-4-octylbenzene--2672
https://www.pharmaffiliates.com/en/162358-07-8-2-4-octylphenyl-1-iodoethane-pa0655860.html
https://www.pharmaffiliates.com/en/162358-07-8-2-4-octylphenyl-1-iodoethane-pa0655860.html
https://www.hsppharma.com/apis-and-intermediates/1-2-iodoethyl-4-octylbenzene-cas-162358-07-8.html
https://www.hsppharma.com/apis-and-intermediates/1-2-iodoethyl-4-octylbenzene-cas-162358-07-8.html
https://www.lookchem.com/404.htm
https://www.hsppharma.com/apis-and-intermediates/1-2-iodoethyl-4-octylbenzene-cas-162358-07-8.html
https://www.lookchem.com/404.htm
https://www.pharmaffiliates.com/en/162358-07-8-2-4-octylphenyl-1-iodoethane-pa0655860.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22537663.htm
https://www.benchchem.com/product/b019508?utm_src=pdf-body
https://www.benchchem.com/product/b019508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.12 d, J ≈ 8.0 Hz 2H
Ar-H (ortho to octyl

group)

~7.08 d, J ≈ 8.0 Hz 2H
Ar-H (ortho to ethyl

group)

~3.35 t, J ≈ 7.5 Hz 2H -CH₂-I

~3.15 t, J ≈ 7.5 Hz 2H Ar-CH₂-

~2.58 t, J ≈ 7.8 Hz 2H Ar-CH₂-(C₇H₁₅)

~1.59 m 2H -CH₂-

~1.28 m 10H -(CH₂)₅-

~0.88 t, J ≈ 7.0 Hz 3H -CH₃

2.1.2. ¹³C NMR Spectroscopy

Solvent: CDCl₃, Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~142.1 Ar-C (quaternary, attached to octyl)

~138.5 Ar-C (quaternary, attached to ethyl)

~128.8 Ar-CH

~128.6 Ar-CH

~39.5 Ar-CH₂-

~35.7 Ar-CH₂-(C₇H₁₅)

~31.9 -CH₂-

~31.5 -CH₂-

~29.5 -CH₂-

~29.3 -CH₂-

~22.7 -CH₂-

~14.1 -CH₃

~6.8 -CH₂-I

Mass Spectrometry (MS)
Method: Electron Ionization (EI)

m/z Relative Intensity Assignment

344.1 High [M]⁺ (Molecular Ion)

217.1 High [M - I]⁺

205.2 Moderate [M - CH₂CH₂I]⁺

113.1 Moderate [C₈H₁₇]⁺

91.1 Moderate [C₇H₇]⁺ (Tropylium ion)
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Infrared (IR) Spectroscopy
Method: Thin Film

Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3000 Medium Aromatic C-H Stretch

~2955 - 2850 Strong Aliphatic C-H Stretch

~1615, 1510 Medium Aromatic C=C Stretch

~1465 Medium CH₂ Bending

~1220 Strong C-I Stretch

~820 Strong
p-Substituted Benzene C-H

Bend

Experimental Protocols
Synthesis of 1-(2-Iodoethyl)-4-octylbenzene
This protocol is adapted from the known synthesis of 4-(2-iodoethyl)octylbenzene.[4]

Materials:

4-Octylbenzene ethyl methanesulfonate

Sodium iodide (NaI)

Anhydrous tetrahydrofuran (THF)

Ethyl acetate

Water

Aqueous sodium thiosulfate

Sodium sulfate
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Procedure:

In a round bottom flask protected from light and fitted with a calcium chloride drying tube,

dissolve 4-octylbenzene ethyl methanesulfonate (1 equivalent) in anhydrous tetrahydrofuran.

Stir the mixture for 10 minutes.

Add sodium iodide (approximately 2.5-3 equivalents) to the solution.

Continue stirring the reaction mixture at room temperature overnight.

After the reaction is complete (monitored by TLC), remove the THF by vacuum evaporation.

Dissolve the resulting residue in water and extract twice with ethyl acetate.

Combine the organic extracts and wash them sequentially with aqueous sodium thiosulfate

and water.

Dry the organic layer over anhydrous sodium sulfate.

Filter and concentrate the solution under vacuum to yield the final product, 1-(2-
iodoethyl)-4-octylbenzene.[4]

Spectroscopic Analysis
Sample Preparation:

NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified oil in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent such

as methanol or dichloromethane for analysis by electron ionization (EI) or other suitable

methods.

IR Spectroscopy: Place a drop of the neat oil between two potassium bromide (KBr) plates to

form a thin film for analysis.
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Instrumentation:

NMR: A 400 MHz (or higher) spectrometer.

MS: A standard mass spectrometer with an EI source.

IR: A Fourier-transform infrared (FTIR) spectrometer.

Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 1-(2-Iodoethyl)-4-octylbenzene.
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Caption: Workflow for synthesis and structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 1-(2-
Iodoethyl)-4-octylbenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019508#spectroscopic-data-for-1-2-iodoethyl-4-
octylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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